molecular formula C6H5BrN2O B14049249 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine

Cat. No.: B14049249
M. Wt: 201.02 g/mol
InChI Key: LSSBUNBYZUTJBP-UHFFFAOYSA-N
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Description

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine is an organic compound with the chemical formula C7H5BrN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine typically involves the reaction of chloroformic acid with imidazole in an appropriate solvent. The reaction conditions often include heating to facilitate the formation of chloroformate, which then participates in a cyclization reaction to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-B][1,3]oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoimidazo[1,2-a]pyridine
  • 5H-Benzo[d]imidazo[5,1-b][1,3]thiazine
  • Imidazo[2,1-b][1,3]thiazines

Uniqueness

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

5-bromo-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4-10-6-8-2-3-9(5)6/h1-5H

InChI Key

LSSBUNBYZUTJBP-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=CN2C1Br

Origin of Product

United States

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